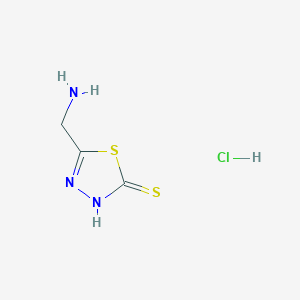

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride

Description

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an aminomethyl group at position 5 and a thiol group at position 2, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced water solubility due to the ionic hydrochloride moiety and reactivity from the thiol and amine functional groups.

Properties

IUPAC Name |

5-(aminomethyl)-3H-1,3,4-thiadiazole-2-thione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S2.ClH/c4-1-2-5-6-3(7)8-2;/h1,4H2,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQISDXIODDYQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=S)S1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of hydrochloric acid. The reaction is carried out under reflux conditions at a temperature of around 105°C. The product is then filtered, washed, and dried to obtain the final compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products

Oxidation: Disulfides

Reduction: Thiols

Substitution: Various substituted thiadiazoles

Scientific Research Applications

Medicinal Applications

Antidepressant Activity

Research has shown that derivatives of 5-amino-1,3,4-thiadiazole-2-thiol exhibit notable antidepressant effects. A study synthesized several imine derivatives and evaluated their activity against the standard drug imipramine. Two specific compounds demonstrated a significant reduction in immobility time during testing, indicating potential as effective antidepressants .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant activity. New amines derived from 5-amino-1,3,4-thiadiazole-2-thiol were reported to exhibit significant anticonvulsant effects. This suggests its utility in developing treatments for epilepsy and related disorders .

Anti-cancer Properties

The anticancer potential of thiazole and thiadiazole derivatives has been explored extensively. Compounds derived from 5-amino-1,3,4-thiadiazole-2-thiol have shown promising results against various cancer cell lines. For instance, certain synthesized analogues exhibited significant cytotoxicity against human glioblastoma and melanoma cells .

Industrial and Environmental Applications

Corrosion Inhibition

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride has demonstrated effective anti-corrosion properties. It forms a protective layer on metal surfaces that prevents corrosion, making it valuable in industrial applications where metal integrity is crucial .

Electrochemical Sensors

Recent studies have utilized this compound in the development of electrochemical sensors. A nanocomposite incorporating 5-amino-1,3,4-thiadiazole-2-thiol was created for detecting doxorubicin, a common chemotherapeutic agent. This application highlights its potential in biomedical diagnostics .

Biochemical Applications

Role in Biochemical Synthesis

The compound plays a role as an intermediate in organic synthesis processes. It is involved in the production of various biologically active molecules and has been noted for its participation in synthesizing vitamins such as B6 and C due to its nitrogen content .

Summary of Research Findings

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. It can chelate metal ions, which makes it useful as a corrosion inhibitor. In biological systems, it interacts with enzymes such as carbonic anhydrase, inhibiting their activity and leading to therapeutic effects in conditions like glaucoma and epilepsy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent groups. Below is a detailed comparison of 5-aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity The aminomethyl group in this compound enhances solubility and bioavailability compared to non-polar substituents like methyl (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol). This makes it more suitable for pharmaceutical formulations . Benzylthio derivatives (e.g., 5-benzylthio-1,3,4-thiadiazol-2-amine) exhibit superior diuretic activity due to increased lipophilicity, facilitating membrane penetration and target binding .

Synthetic Methods Ultrasound-assisted synthesis () improves efficiency for 5-amino-1,3,4-thiadiazole-2-thiol derivatives, reducing reaction times from hours to minutes. Similar methods could be adapted for the aminomethyl variant . The hydrochloride salt form (target compound) requires careful handling due to hygroscopicity and reactivity, as noted in safety data sheets () .

Applications Pharmaceuticals: The aminomethyl derivative shows promise in diuretic therapy, with structural analogs like 5-benzylthio derivatives demonstrating 2–3x higher natriuretic activity than standard drugs . Materials Science: Thiol-containing derivatives (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) stabilize poly(vinyl chloride) against UV degradation by scavenging free radicals . Corrosion Inhibition: Schiff base derivatives of 1,3,4-thiadiazoles (e.g., 5-((E)-4-phenylbuta-1,3-dienylideneamino)-1,3,4-thiadiazole-2-thiol) show >90% inhibition efficiency in acidic environments .

Stability and Safety Hydrochloride salts (e.g., 5-aminomethyl-1,3,4-thiadiazole-2-thiol HCl) offer improved stability over free thiols but require stringent storage conditions to prevent decomposition . Methyl and benzylthio derivatives are less reactive but may pose handling risks due to volatility or toxicity .

Biological Activity

5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride (often referred to as AMT) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its anticonvulsant, antimicrobial, and anticancer activities, supported by research findings and case studies.

Structure and Properties

The compound belongs to the thiadiazole family, which is known for a wide range of biological activities. The structure of 5-Aminomethyl-1,3,4-thiadiazole-2-thiol includes a thiadiazole ring that contributes to its reactivity and biological efficacy. The presence of the amino group enhances its potential for various biological interactions.

Anticonvulsant Activity

Research indicates that AMT exhibits significant anticonvulsant properties. A study reported that derivatives of 5-amino-1,3,4-thiadiazole demonstrated protective effects in seizure models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) methods. Specifically, the compound showed an LD50 of 3,807.87 mg/kg and provided 66.67% protection at a dose of 100 mg/kg in the MES model and 80% protection in the PTZ model . The mechanisms of action are believed to involve modulation of GABAergic activity and inhibition of voltage-gated ion channels .

Antimicrobial Activity

AMT and its derivatives have been evaluated for antimicrobial activity against various pathogens. Studies have shown that compounds with the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

- Bacterial Activity : Compounds derived from AMT displayed moderate to significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Notably, some derivatives showed higher efficacy than standard antibiotics like streptomycin .

- Fungal Activity : The antifungal properties were also notable, with certain derivatives showing effective inhibition against strains such as Aspergillus niger and Candida albicans at concentrations lower than traditional antifungal agents .

Anticancer Activity

The anticancer potential of AMT has been explored through various studies that highlight its cytotoxic effects on cancer cell lines. The compound has shown promise in inhibiting cell proliferation in several human tumor cell lines:

These findings suggest that AMT could be a valuable candidate for further development in cancer therapeutics.

Case Studies

- Anticonvulsant Efficacy : In a comparative study with standard anticonvulsants like phenytoin and carbamazepine, AMT derivatives demonstrated comparable efficacy in reducing seizure frequency in animal models .

- In Vivo Studies : A study evaluating the pharmacokinetics of AMT showed promising results regarding its bioavailability and metabolic stability, indicating potential for clinical application .

Q & A

Q. How can researchers optimize the synthesis of 5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride?

Methodological Answer: The synthesis typically involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like DMF. Key parameters include:

- Reaction Temperature: Room temperature (20°C) to avoid side reactions .

- Solvent Choice: DMF enhances solubility and reaction efficiency .

- Purification: Recrystallization from acetic acid or DMF/acetic acid mixtures improves yield and purity .

For reproducibility, monitor reaction progress via TLC and confirm product identity using NMR and IR spectroscopy .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Recrystallization: Use acetic acid or DMF/acetic acid mixtures to remove unreacted starting materials and byproducts .

- Column Chromatography: Employ silica gel with a gradient of ethyl acetate/hexane for complex mixtures .

- Solubility-Based Separation: The compound is insoluble in water but soluble in NHOH and DMF, enabling selective precipitation .

Q. How should researchers characterize the compound’s purity and structure?

Methodological Answer:

- Spectroscopy:

- Elemental Analysis: Verify C, H, N, and S content to confirm stoichiometry .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

Methodological Answer:

- Thiol Group Derivatization: Substitute the -SH group with benzyl or alkyl moieties to enhance lipophilicity and membrane permeability. For example, 5-(benzylthio) derivatives show improved antifungal activity .

- Aminomethyl Functionalization: Introduce electron-withdrawing groups (e.g., halogens) to modulate electronic effects, altering binding affinity to targets like carbonic anhydrase .

- Structure-Activity Relationship (SAR) Studies: Use computational docking (e.g., AutoDock) to predict interactions with enzymes like dihydrofolate reductase or carbonic anhydrase .

Q. What computational methods are effective for modeling reaction pathways and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT): Calculate thermodynamic parameters (e.g., Gibbs free energy) for reaction steps, such as thioether formation or cyclopropane coupling .

- Molecular Dynamics (MD): Simulate solvation effects in DMF or aqueous NHOH to optimize reaction conditions .

- QSPR Models: Correlate substituent electronic parameters (Hammett constants) with pharmacological activity (e.g., diuretic or anticancer effects) .

Q. How can researchers resolve contradictions in reported biological data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cancer, Candida albicans for antifungal) and control compounds (e.g., fluconazole) .

- Mechanistic Studies:

- Enzyme Inhibition Assays: Measure IC values against carbonic anhydrase isoforms to differentiate diuretic vs. anticancer mechanisms .

- ROS Detection: Evaluate oxidative stress induction in cancer cells using DCFH-DA probes .

- Meta-Analysis: Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent effects in viability assays) .

Q. What are the key challenges in scaling up synthesis for pharmacological studies?

Methodological Answer:

- Yield Optimization: Replace low-yield steps (e.g., ~40% in thioether formation) with ultrasound-assisted reactions to improve efficiency .

- Byproduct Management: Use scavenger resins (e.g., polymer-supported reagents) to remove unreacted benzyl chlorides or acylating agents .

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How does the compound act as a photostabilizer in polymer applications?

Methodological Answer:

Q. What strategies enhance regioselective functionalization of the thiadiazole ring?

Methodological Answer:

- Protective Groups: Temporarily block the -SH group with trityl chloride to direct substitutions to the 5-amino position .

- Catalytic Systems: Use Cu(I)-catalyzed click chemistry for selective triazole formation at the aminomethyl site .

- pH Control: Perform reactions in acidic media (pH 4–5) to protonate the amine, favoring electrophilic attacks at the thiol .

Methodological Notes for Data Contradictions

- Synthesis Yields: Discrepancies in yields (e.g., 40% vs. 71%) may arise from solvent purity or stirring efficiency. Always report solvent grade and agitation speed .

- Biological Activity: Variations in IC values across studies could reflect differences in cell culture conditions (e.g., serum concentration). Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.